molecular formula C8H13NO B12313061 {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine

{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine

Cat. No.: B12313061
M. Wt: 139.19 g/mol
InChI Key: HAUYIOUZZKSSMK-UHFFFAOYSA-N
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Description

rac-[(1R,2S,5S)-6-oxabicyclo[321]oct-3-en-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine typically involves the formation of the oxabicyclo ring system followed by the introduction of the methanamine group. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure, followed by functionalization to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with similar reactivity.

    Caffeine: An alkaloid with a purine structure, used for comparison in terms of biological activity.

Uniqueness

rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine is unique due to its oxabicyclo ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine

InChI

InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2

InChI Key

HAUYIOUZZKSSMK-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1C=CC2CN

Origin of Product

United States

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